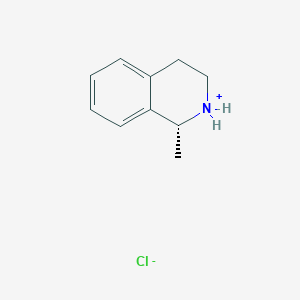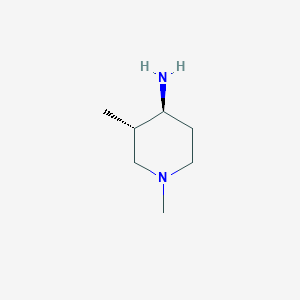
5-(Aminomethyl)nicotinamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)nicotinamide dihydrochloride is a white solid compound that is highly soluble in water at room temperature. Its chemical formula is C7H11Cl2N3O, and it has a molecular weight of 224.08774 g/mol . This compound is widely used in cell culture and experimental animal models due to its unique properties .
Preparation Methods
The synthesis of 5-(Aminomethyl)nicotinamide dihydrochloride can be achieved through the reaction of 5-nicotinamide ethanolamine with hydrochloric acid . The reaction involves the following steps:
Reaction: 5-nicotinamide ethanolamine is reacted with hydrochloric acid.
Crystallization: The reaction mixture is then subjected to crystallization.
Purification: The crystallized product is purified to obtain the final compound.
Chemical Reactions Analysis
5-(Aminomethyl)nicotinamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Aminomethyl)nicotinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in cell culture studies to investigate cellular processes and mechanisms.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)nicotinamide dihydrochloride involves its role in cellular metabolism. It is a precursor to nicotinamide adenine dinucleotide (NAD+), which is essential for redox reactions and energy production in cells . This compound influences the activity of several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARP), which are critical for DNA repair and cellular stress responses .
Comparison with Similar Compounds
5-(Aminomethyl)nicotinamide dihydrochloride can be compared with other similar compounds such as:
Nicotinamide: Both compounds are derivatives of vitamin B3 and play roles in NAD+ synthesis.
Nicotinic acid: Another vitamin B3 derivative, but with different biological activities.
Nicotinamide riboside: A precursor to NAD+ with unique properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of the aminomethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(aminomethyl)pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-2-5-1-6(7(9)11)4-10-3-5;;/h1,3-4H,2,8H2,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESJMEPTAZZBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B7983665.png)
